6-(3-Fluorophenyl)-N-[1-(2,2,2-Trifluoroethyl)piperidin-4-Yl]pyridine-3-Carboxamide
Overview
Description
Prostaglandin D2 is synthesized by PGD synthase (hematopoietic-type) (H-PGDS) in mast cells and is released in large quantities during allergic and asthmatic anaphylaxis. Thus, H-PGDS is an important target for the development of inhibitors for therapeutic use against these diseases. H-PGDS inhibitor I selectively blocks HPGDS (IC50s = 0.7 and 32 nM in enzyme and cellular assays, respectively) with little activity against the related human enzymes L-PGDS, mPGES, COX-1, COX-2, and 5-LOX. It is orally bioavailable and has been shown to dampen airway hyper-responsiveness in a model of antigen-induced airway response in allergic sheep.
MDK36122, also known as H-PGDS Inhibitor I, is a Prostaglandin D Synthase (hematopoietic-type) Inhibitor. MDK36122 has no code name, and has CAS#1033836-12-2. The last 5-digit was used for name for easy communication. MDK36122 selectively blocks HPGDS (IC50s = 0.7 and 32 nM in enzyme and cellular assays, respectively) with little activity against the related human enzymes L-PGDS, mPGES, COX-1, COX-2, and 5-LOX.
Scientific Research Applications
Discovery of Novel Kinase Inhibitors
Researchers have identified potent and selective Met kinase inhibitors with similar structural motifs, which have shown efficacy in preclinical models of cancer. These compounds, through modification at various positions on their core structures, exhibit improved enzyme potency and aqueous solubility. One such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, leading to its advancement into clinical trials (G. M. Schroeder et al., 2009).
PET Imaging of Serotonin Receptors
The research has evaluated the use of fluorinated compounds for positron emission tomography (PET) imaging of 5-HT1A receptors in humans. These studies compare the efficacy of different radioligands, indicating the potential of fluorinated compounds in enhancing the imaging quality and quantification of receptor sites. Notably, one study highlighted the resistance of a specific fluorinated compound to in vivo defluorination, eliminating the need for a defluorination inhibitor, thus presenting a promising candidate for human 5-HT1A receptor imaging (J. Choi et al., 2015).
Development of Antitubercular and Antibacterial Agents
A series of carboxamide derivatives containing fluorine and other functional groups have been synthesized and screened for their antitubercular and antibacterial activities. Certain derivatives exhibited higher potency than reference drugs against tuberculosis and bacterial infections. This research underscores the potential of incorporating fluorine atoms into therapeutic agents to enhance their antimicrobial efficacy (S. Bodige et al., 2020).
Synthesis and Evaluation of Radiotracers
Fluorinated compounds have been synthesized for imaging dopamine D4 receptors, demonstrating the versatility of fluorinated compounds in developing radiotracers for neurological research. The specific activity and radiochemical purity of these compounds make them suitable for ex vivo studies and potentially for in vivo imaging to study receptor distributions and functions (O. Eskola et al., 2002).
Mechanism of Action
Target of Action
HPGDS inhibitor 1 is a potent, selective, and orally active inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the conversion of PGH2 to PGD2 , a prostaglandin involved in various physiological processes including inflammation and allergic reactions .
Mode of Action
HPGDS inhibitor 1 interacts with its target, HPGDS, by binding to the enzyme and inhibiting its activity . This inhibition prevents the conversion of PGH2 to PGD2, thereby controlling the level of PGD2 in the body .
Biochemical Pathways
The primary biochemical pathway affected by HPGDS inhibitor 1 is the arachidonic acid/COX pathway . By inhibiting HPGDS, the compound prevents the conversion of PGH2 to PGD2, disrupting the normal flow of this pathway . This can have downstream effects on various physiological processes, including inflammation and allergic reactions .
Result of Action
The primary result of HPGDS inhibitor 1’s action is the reduction of PGD2 levels in the body . This can lead to a decrease in inflammation and allergic reactions, as PGD2 plays a significant role in these processes . For example, HPGDS inhibitor 1 has been shown to control the decline in motor function in Duchenne muscular dystrophy (DMD) patients by inhibiting HPGDS, which exacerbates the inflammatory response in DMD patients’ muscles .
Action Environment
The efficacy and stability of HPGDS inhibitor 1 can be influenced by various environmental factors. For instance, the presence of other molecules in the body that can bind to HPGDS could potentially affect the inhibitor’s ability to interact with its target . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.
properties
IUPAC Name |
6-(3-fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O/c20-15-3-1-2-13(10-15)17-5-4-14(11-24-17)18(27)25-16-6-8-26(9-7-16)12-19(21,22)23/h1-5,10-11,16H,6-9,12H2,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUCBGGXXIUBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CN=C(C=C2)C3=CC(=CC=C3)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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